Ergothioneine

Descripción general

Descripción

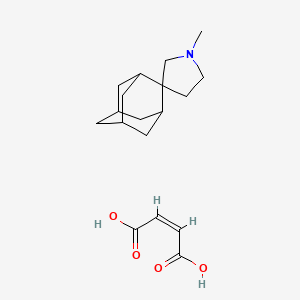

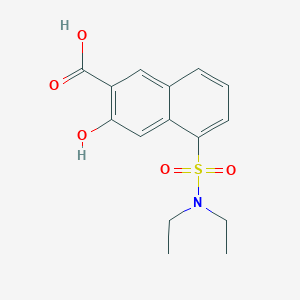

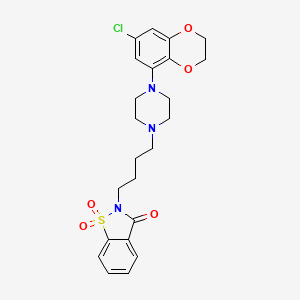

Ergothioneine is a naturally occurring amino acid and is a thiourea derivative of histidine, containing a sulfur atom on the imidazole ring . It is found in relatively few organisms, notably actinomycetota, cyanobacteria, and certain fungi . Ergothioneine is acquired exclusively through the diet and accumulates in erythrocytes, bone marrow, liver, kidney, seminal fluid, and eyes .

Synthesis Analysis

Ergothioneine can be prepared using a variety of methods, including chemical synthesis, natural bioextraction, and biological fermentation . The metabolic pathway to produce ergothioneine starts with the methylation of histidine to produce histidine betaine (hercynine). The sulfur atom is then incorporated from cysteine .

Molecular Structure Analysis

Ergothioneine and selenoneine are structurally related dietary antioxidants and cytoprotectants . They share pharmacokinetic characteristics such as cellular uptake through the ergothioneine transporter, accumulation in red blood cells, and biotransformation to methylated metabolites .

Chemical Reactions Analysis

Ergothioneine targets cellular ROS, including O2·−, H2O2, ·OH, and 1O2, in the manner of both a self-sacrificing antioxidant and a regulator of cellular antioxidant defense system, which modulates the cellular GSH redox state .

Physical And Chemical Properties Analysis

Ergothioneine has a molecular formula of C9H15N3O2S and a molecular weight of 229.30 g/mol . It appears as a white solid and has a melting point of 275 to 277 °C .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Ergothioneine is a powerful antioxidant . It has a unique physiological and pharmacological activity that makes it an excellent candidate for use in medicine, food, health care products, and cosmetics . It can scavenge free radicals , and it may participate in the antioxidant network system and promote the reducing glutathione regeneration cycle .

Skin Health

Ergothioneine shows excellent antioxidant, anti-inflammatory effects, and anti-aging properties, and inhibits melanin production . It is a mega antioxidant that can target damaged cells and tissues as an antioxidant, especially in the mitochondria and nucleus . This makes it a potential ingredient in skincare products .

Neuroprotection

Researchers have found that incorporating ergothioneine supported brain health in adults . It has the potential to protect against neuronal damage .

Cognitive Health

In research focusing on dementia, scientists have found that blood levels of ergothioneine are often low in patients with mild cognitive impairment and dementia . This suggests a potential role for ergothioneine in supporting cognitive health .

Anti-Inflammatory Activity

Ergothioneine has exhibited the ability to modulate inflammation . This anti-inflammatory effect could have potential applications in various health conditions where inflammation plays a key role .

Protection Against Organ Damage

Ergothioneine has shown potential in protecting against damage to various organs such as the lungs, kidneys, liver, gastrointestinal tract, and testis . This could be due to its antioxidant and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Ergothioneine (EGT) is a sulfur-containing histidine derivative that has been found to target cells and tissues susceptible to oxidative damage . It is transported and accumulated specifically through the organic cation transporter 1 (OCTN1), especially in the mitochondria and nucleus . This suggests that it can target damaged cells and tissues as an antioxidant .

Mode of Action

Ergothioneine’s mode of action is primarily through its antioxidant and anti-inflammatory effects . It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . Ergothioneine also chelates metal cations such as Cu 2+ /Cu + to inhibit the production of ROS . On the other hand, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .

Biochemical Pathways

Ergothioneine’s biochemical pathways involve its interaction with the KEAP1–NRF2 and Sirtuin pathways . It regulates the KEAP1–NRF2 complex, as well as SIRT1 and SIRT6 expression levels, to upregulate antioxidant genes, such as superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1) .

Pharmacokinetics

It is absorbed from the gut and enters cells using a highly specific transporter (i.e., SLC22A4) . Certain cells and tissues, particularly red blood cells, contain high ergothioneine levels . After oral administration, ergothioneine is avidly absorbed and retained by the body with significant elevations in plasma and whole blood concentrations, and relatively low urinary excretion .

Result of Action

The result of ergothioneine’s action is the protection of cells from oxidative damage . It efficiently scavenges radicals, stabilizing them and preventing cellular damage . This action is key for maintaining cellular health and resilience, especially in organs that are highly susceptible to oxidative stress, such as the heart, brain, and liver .

Action Environment

The action environment of ergothioneine involves its interaction with environmental factors that influence its action, efficacy, and stability. For instance, when cells are damaged or stressed, OCTN1 transporters are expressed in large quantities to transport EGT across membranes to cells . This suggests that the action of ergothioneine can be influenced by the state of the cells and their environment .

Direcciones Futuras

Using genetically engineered cells and mice, it may now be possible to elucidate roles of Ergothioneine . This coupled with advances in genomics and metabolomics may lead to identification of Ergothioneine function . As Ergothioneine is a stable antioxidant with anti-inflammatory properties, whose levels decline during aging, supplementing Ergothioneine in the diet or consuming an Ergothioneine-rich diet may prove beneficial .

Propiedades

IUPAC Name |

(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSISHJJTAXXQAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020082 | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ergothioneine | |

CAS RN |

497-30-3 | |

| Record name | Ergothioneine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergothioneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTHIONEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-ergothioneine exert its antioxidant effects?

A1: L-ergothioneine primarily acts as an antioxidant by scavenging harmful reactive oxygen species (ROS) [, , ]. Unlike other common antioxidants like glutathione, its thione group remains stable at physiological pH, making it resistant to autoxidation []. It can also chelate metal cations like Fe2+, preventing them from participating in ROS-generating reactions [].

Q2: What evidence supports the protective role of L-ergothioneine against oxidative stress in cells?

A2: Studies have shown that L-ergothioneine can protect cells from various oxidative stressors:

- Copper-induced toxicity: L-ergothioneine forms a redox-inactive complex with copper, preventing copper-dependent oxidative damage to DNA and proteins [].

- Hydrogen peroxide and high glucose: In human endothelial cells, L-ergothioneine reduces ROS production and cell death induced by these stressors [].

- Pyrogallol and xanthine oxidase: Similar protective effects were observed against these oxidative stressors in both cellular and isolated rat basilar artery models [].

Q3: Does L-ergothioneine provide any protection against oxidative stress in specific diseases?

A3: While research is ongoing, studies suggest potential benefits in:

- Parkinson's Disease: L-ergothioneine protects neuronal cells from death induced by the neurotoxin 6-hydroxydopamine, suggesting a potential preventive role in Parkinson's disease [].

- Cardiotoxicity: L-ergothioneine shows promise in mitigating doxorubicin-induced cardiotoxicity in mice, possibly by reducing oxidative stress and inflammation [].

- Iron Overload-Induced Liver Injury: In rats, L-ergothioneine reduced iron-induced liver damage, possibly through its antioxidant, anti-inflammatory, and iron-chelating properties [].

Q4: How does L-ergothioneine affect telomere length under oxidative stress?

A4: In human fibroblasts cultured under oxidative stress (H2O2), L-ergothioneine significantly decreased telomere shortening rate and preserved telomere length. This effect is likely linked to its antioxidant properties and potential to transiently increase telomerase activity [].

Q5: Can humans synthesize L-ergothioneine? If not, how is it obtained?

A5: Humans lack the biosynthetic pathway for L-ergothioneine and obtain it exclusively through diet [, ].

Q6: Which organisms are capable of synthesizing L-ergothioneine?

A6: L-ergothioneine biosynthesis occurs in specific bacteria and fungi, including actinomycetes, cyanobacteria, methylobacteria, and some fungi [].

Q7: How many distinct biosynthetic pathways for L-ergothioneine have been identified?

A7: Three distinct L-ergothioneine biosynthetic pathways have been identified:

- Aerobic Bacteria and Fungi: An O2-dependent pathway involving a mononuclear non-heme iron enzyme [].

- Green Sulfur Bacteria and Archaea: An oxygen-independent pathway utilizing a rhodanese-like sulfur transferase [].

- Anaerobic Bacteria and Archaea: A pathway involving a metallopterin-dependent ergothioneine synthase with distinct modules for sulfur transfer and cysteine desulfurization [].

Q8: What is the role of the enzyme EgtB in L-ergothioneine biosynthesis?

A8: EgtB is a key enzyme in the aerobic pathway, catalyzing O2-dependent carbon-sulfur bond formation between γ-glutamyl cysteine and N--trimethyl histidine, a central step in L-ergothioneine biosynthesis [, ].

Q9: How is L-ergothioneine metabolized in organisms that can degrade it?

A9: Some actinobacteria possess enzymes for L-ergothioneine catabolism, degrading it to L-glutamate, trimethylamine, hydrogen sulfide, carbon dioxide, and ammonia through a five-step pathway []. This pathway involves enzymes similar to those involved in histidine and uracil catabolism, highlighting potential evolutionary links.

Q10: How is L-ergothioneine transported into cells?

A10: A specific transporter protein called organic cation transporter novel type-1 (OCTN1) facilitates L-ergothioneine uptake into cells [, , ].

Q11: What is the significance of OCTN1 in L-ergothioneine distribution and potential therapeutic applications?

A11: OCTN1 plays a crucial role in maintaining intracellular L-ergothioneine levels. Its dysfunction is linked to autoimmune diseases, highlighting the importance of understanding L-ergothioneine transport for therapeutic interventions [].

Q12: Which tissues or cell types in mammals are known to accumulate L-ergothioneine?

A12: L-ergothioneine accumulates in various mammalian tissues, including erythrocytes, liver, seminal fluid, and the central nervous system [].

Q13: What are the primary dietary sources of L-ergothioneine?

A13: Mushrooms are particularly rich in L-ergothioneine. Other good sources include kidney, liver, black and red beans, and oat bran [].

Q14: Have there been any efforts to assess dietary L-ergothioneine intake in different populations?

A14: Yes, studies have estimated L-ergothioneine intake in various European countries and the United States. These studies highlight the variability in intake based on dietary habits and suggest that certain populations may benefit from increased L-ergothioneine consumption [].

Q15: What is the molecular formula and weight of L-ergothioneine?

A15: The molecular formula of L-ergothioneine is C9H15N3O2S, and its molecular weight is 229.30 g/mol [].

Q16: Can you describe the structure of L-ergothioneine and its key chemical features?

A16: L-ergothioneine is a thiourea derivative of histidine, containing a 2-mercaptoimidazole ring, a trimethylated α-amino group, and a carboxyl group. Its thione form predominates at physiological pH, contributing to its stability and antioxidant properties [, ].

Q17: What are some important areas for future research on L-ergothioneine?

A17: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)